Molecular Weight and Structural Bulk: A Key Differentiator from Unprotected and Des-Benzyl Analogs
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine (MW: 316.44 g/mol) is significantly larger and more lipophilic than its direct analogs. The unprotected 6-benzyloctahydropyrrolo[3,4-b]pyridine (MW: 216.32 g/mol) and the simpler 1-Boc-octahydropyrrolo[3,4-b]pyridine (MW: 226.32 g/mol) are much smaller molecules . This difference in molecular weight directly impacts the compound's physical state, volatility, and behavior in purification processes.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 316.44 |
| Comparator Or Baseline | 6-benzyloctahydropyrrolo[3,4-b]pyridine: 216.32; 1-Boc-octahydropyrrolo[3,4-b]pyridine: 226.32 |
| Quantified Difference | +100.12 g/mol (vs. unprotected); +90.12 g/mol (vs. des-benzyl) |
| Conditions | Calculated from molecular formula (C19H28N2O2 vs. C14H20N2 vs. C12H22N2O2) |
Why This Matters
Higher molecular weight and structural complexity influence a compound's physical properties, including its melting/boiling point and solubility, which are critical for successful isolation, purification, and formulation in downstream applications.
